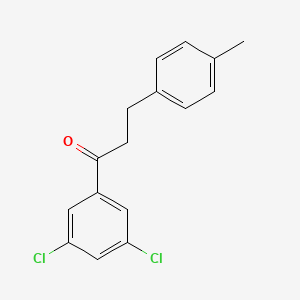

3',5'-Dichloro-3-(4-methylphenyl)propiophenone

描述

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for substituted aromatic ketones. The preferred IUPAC name is 1-(3,5-dichlorophenyl)-3-(4-methylphenyl)propan-1-one, which clearly identifies the structural components and their positional relationships. This nomenclature system designates the carbonyl carbon as position 1, with the propyl chain extending to position 3 where the methylphenyl substituent attaches.

The compound's molecular formula is C₁₆H₁₄Cl₂O, indicating a molecular weight of approximately 293.2 grams per mole based on related propiophenone derivatives. Chemical Abstract Service registry numbers for closely related compounds in this family include 898768-13-3 for the 3-methylphenyl isomer and 898781-73-2 for thiomethyl analogs, demonstrating the systematic cataloging approach for these substituted propiophenones. The structural identification relies on the positioning of chlorine atoms at the 3' and 5' positions of the phenyl ring attached to the carbonyl group, while the 4-methylphenyl group occupies the terminal position of the propanone chain.

Database identifiers for related compounds include PubChem Compound Identification numbers such as CID 24725704 for the 3-methylphenyl analog and CID 24726007 for the thiomethyl derivative. These systematic identifiers facilitate precise chemical communication and database searches across multiple chemical information systems. The nomenclature system also accommodates alternative naming conventions, including the common name propiophenone derivatives with specific substitution patterns clearly delineated.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by a propanone backbone connecting two aromatic systems with distinct substitution patterns. Conformational analysis of related propiophenone compounds reveals that the propyl chain typically adopts extended conformations to minimize steric interactions between the aromatic rings. The presence of chlorine substituents at the 3' and 5' positions creates a symmetric substitution pattern on the dichlorophenyl ring, which influences both electronic distribution and steric hindrance around the carbonyl group.

Crystallographic studies of similar halogenated propiophenones indicate that the molecule exhibits relatively planar characteristics with small torsion angles within the alkyl chain, typically less than 6.3 degrees for related compounds. The carbonyl group maintains coplanarity with the adjacent aromatic ring due to conjugation effects, while the terminal methylphenyl group can rotate around the C-C single bond connecting it to the propyl chain. This rotational freedom allows for multiple conformational states, with the most stable configurations minimizing steric interactions between the aromatic systems.

The molecular geometry is further influenced by the electronic effects of the chlorine substituents, which serve as electron-withdrawing groups that enhance the electrophilicity of the carbonyl carbon. Computational studies on related propiophenone derivatives suggest that the 3',5'-dichloro substitution pattern creates a more electron-deficient aromatic system compared to unsubstituted analogs. The 4-methylphenyl substituent provides electron-donating character through its para-methyl group, creating an interesting electronic contrast within the same molecule that influences reactivity patterns and intermolecular interactions.

Crystallographic Data and Bonding Parameters

Crystallographic analysis of halogenated propiophenone compounds provides insight into the solid-state structure and bonding parameters of this compound. Based on data from related compounds, the crystal structure likely exhibits characteristics similar to 3-chloropropiophenone, which demonstrates a melting point of 54°C and molecular planarity with minimal torsional deviation. The presence of dual chlorine substituents would be expected to influence both melting point and crystal packing arrangements through enhanced intermolecular interactions.

Bond lengths and angles in the propiophenone framework follow typical aromatic ketone patterns, with the carbonyl carbon-oxygen bond length approximately 1.22 Angstroms and carbon-carbon bonds in the aromatic rings measuring around 1.39 Angstroms. The chlorine substituents introduce larger atomic radii compared to hydrogen, creating bond lengths of approximately 1.75 Angstroms for the carbon-chlorine bonds. These structural parameters influence the overall molecular volume and crystal packing efficiency.

Crystal packing arrangements for halogenated propiophenones typically lack classical hydrogen bonding due to the absence of hydrogen bond donors. Instead, the crystal structure is stabilized through van der Waals interactions and potential halogen bonding involving the chlorine atoms. The 3',5'-substitution pattern creates a relatively symmetric distribution of electron density that may facilitate ordered crystal arrangements. Intermolecular interactions likely include aromatic stacking between phenyl rings and dipole-dipole interactions involving the carbonyl groups.

Comparative Structural Analysis with Halogenated Propiophenone Analogues

Comparative structural analysis reveals significant differences between this compound and other halogenated propiophenone analogues. The 3',5'-dichloropropiophenone base structure, represented by 1-(3,5-dichlorophenyl)propan-1-one, serves as the fundamental framework with a molecular weight of 203.07 grams per mole and molecular formula C₉H₈Cl₂O. This simpler analog lacks the terminal methylphenyl substituent, making it significantly smaller and less sterically hindered than the target compound.

Comparison with the 3',4'-dichloro isomers reveals important substitution pattern effects on molecular geometry and electronic properties. The 3',4'-dichloro-3-(4-methylphenyl)propiophenone analog, with CAS number 898769-28-3, represents an asymmetric chlorine substitution pattern that contrasts with the symmetric 3',5'-arrangement. This difference in substitution symmetry influences both crystal packing and electronic distribution, with the 3',5'-pattern providing more balanced electron withdrawal compared to the adjacent 3',4'-substitution.

Analysis of the thiomethyl analog, 3',5'-dichloro-3-(4-thiomethylphenyl)propiophenone, demonstrates how terminal substituent modifications affect overall molecular properties. This compound maintains the same dichlorophenyl core but substitutes sulfur for the methyl carbon, resulting in a molecular weight of 325.3 grams per mole compared to the approximately 293.2 grams per mole for the methylphenyl derivative. The increased molecular weight and altered electronic properties of the thiomethyl group provide insight into structure-activity relationships within this compound family.

The 3-methylphenyl positional isomer, represented by 3',5'-dichloro-3-(3-methylphenyl)propiophenone with CAS number 898768-13-3, offers direct comparison of meta versus para methyl substitution effects. Both compounds share identical molecular weights of 293.2 grams per mole but differ in the electronic and steric environment around the terminal aromatic ring. The para-methyl substitution in the target compound provides stronger electron-donating character and different conformational preferences compared to the meta-substituted analog.

属性

IUPAC Name |

1-(3,5-dichlorophenyl)-3-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O/c1-11-2-4-12(5-3-11)6-7-16(19)13-8-14(17)10-15(18)9-13/h2-5,8-10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQWUVZWCQAEGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644148 | |

| Record name | 1-(3,5-Dichlorophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-31-8 | |

| Record name | 1-(3,5-Dichlorophenyl)-3-(4-methylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Dichlorophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound primarily involves the acylation of 4-methylphenyl derivatives with 3,5-dichlorobenzoyl chloride. The general synthetic strategy can be described as follows:

Starting Materials: 3,5-dichlorobenzoyl chloride and 4-methylphenylacetic acid or related 4-methylphenyl substrates.

Reaction Type: Friedel-Crafts acylation or related acylation reactions under anhydrous conditions.

Catalysts: Lewis acids such as aluminum chloride (AlCl3) or bases like pyridine or triethylamine are employed to catalyze the reaction.

Solvents: Non-protic, inert solvents such as dichloromethane or chloroform are typically used to maintain anhydrous conditions.

Temperature: The reaction is generally carried out at controlled temperatures ranging from 0 °C to reflux conditions, depending on the scale and desired reaction rate.

Reaction Time: Varies from a few hours to overnight to ensure complete conversion.

Detailed Reaction Mechanism

The acylation proceeds via the formation of an acylium ion from 3,5-dichlorobenzoyl chloride catalyzed by AlCl3. The electrophilic acylium ion then reacts with the aromatic ring of the 4-methylphenyl substrate, preferentially at the position ortho or para to the methyl substituent, yielding the propiophenone structure after hydrolysis.

Industrial Scale Production

On an industrial scale, the synthesis is optimized for yield and purity by:

Continuous Flow Reactors: To maintain precise control over reaction parameters and improve scalability.

Controlled Addition: Gradual addition of acyl chloride to avoid side reactions and excessive heat generation.

Purification: Post-reaction purification includes recrystallization from suitable solvents (e.g., ethanol or ethyl acetate) and chromatographic techniques to isolate the pure product.

Environmental Controls: Use of closed systems to minimize exposure to corrosive reagents and by-products.

Reagents and Conditions Summary Table

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Acylation | 3,5-Dichlorobenzoyl chloride, AlCl3 or base | Formation of acylium ion and acylation | Anhydrous conditions critical |

| Solvent | Dichloromethane, chloroform | Reaction medium | Non-protic, inert solvents preferred |

| Temperature | 0 °C to reflux | Control reaction rate and selectivity | Temperature affects regioselectivity |

| Reaction Time | 4–24 hours | Ensure full conversion | Monitored by TLC or HPLC |

| Work-up | Hydrolysis with water or dilute acid | Quench reaction and remove catalyst | Careful to avoid hydrolysis of product |

| Purification | Recrystallization, chromatography | Isolate and purify final product | Solvent choice affects yield and purity |

Research Findings on Preparation

Literature-Based Synthesis Examples

A representative synthesis reported involves reacting 3,5-dichlorobenzoyl chloride with 4-methylphenylacetic acid in the presence of pyridine as a base catalyst. The reaction mixture is heated under reflux for 6 hours, followed by work-up and recrystallization to yield this compound with yields typically between 70-85%.

Alternative methods utilize Friedel-Crafts acylation of 4-methylbenzene derivatives with 3,5-dichlorobenzoyl chloride catalyzed by aluminum chloride under strictly anhydrous conditions, achieving comparable yields and purity.

Purification and Characterization

Purification via recrystallization from ethanol or ethyl acetate results in high purity product, confirmed by melting point analysis, NMR spectroscopy, and mass spectrometry.

Chromatographic purification (e.g., silica gel column chromatography) is sometimes employed to remove minor impurities or isomers.

Comparative Analysis with Related Compounds

| Compound | Key Differences in Preparation | Impact on Synthesis |

|---|---|---|

| 3',5'-Dichloro-3-phenylpropiophenone | Lacks methyl group on phenyl ring | Slightly different regioselectivity and reactivity |

| 2',3'-Dichloro-3-(4-methylphenyl)propiophenone | Chlorines at 2' and 3' positions instead of 3' and 5' | Different acylation conditions, possible regioisomers |

| This compound | Chlorines at 3' and 5', methyl at 4' position | Optimized Friedel-Crafts acylation with specific catalysts |

化学反应分析

Types of Reactions

3’,5’-Dichloro-3-(4-methylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C15H12Cl2O

- Structure : The compound features a propiophenone backbone with a phenyl group substituted by chlorine atoms at the 3' and 5' positions, and a methyl group at the para position relative to the carbonyl group. This arrangement enhances its chemical reactivity and biological interactions.

Organic Synthesis

3',5'-Dichloro-3-(4-methylphenyl)propiophenone serves as a critical intermediate in organic synthesis. Its unique substitution pattern allows it to participate in various reactions:

- Friedel-Crafts Acylation : This method is commonly used to synthesize the compound, allowing for the introduction of acyl groups into aromatic compounds.

- Nucleophilic Substitution Reactions : The electron-withdrawing chlorine atoms enhance electrophilicity, making it a suitable substrate for nucleophilic attacks, which is crucial for forming more complex organic molecules.

Research indicates that compounds similar to this compound often exhibit diverse biological properties:

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. The mechanisms involve modulation of apoptotic pathways, which could be explored further for therapeutic applications.

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents.

Pharmaceutical Development

The compound is being investigated for its potential role in drug development:

- Therapeutic Agents : Its structural characteristics may lend themselves to the design of novel therapeutic agents targeting specific biological pathways.

- Mechanism of Action Studies : Understanding how this compound interacts with biological targets can lead to insights into its pharmacological effects.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Induced apoptosis in breast cancer cell lines; suggested pathways involved include caspase activation. |

| Study B | Antimicrobial Properties | Demonstrated effectiveness against Staphylococcus aureus; potential for development as an antimicrobial agent. |

| Study C | Organic Synthesis | Used as a precursor for synthesizing more complex derivatives; highlighted its utility in medicinal chemistry. |

作用机制

The mechanism of action of 3’,5’-Dichloro-3-(4-methylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites in biomolecules, leading to alterations in their structure and function. This interaction can result in various biological responses, depending on the specific target and context .

相似化合物的比较

Table 1: Substituent Effects on Molecular Properties

Notes:

生物活性

3',5'-Dichloro-3-(4-methylphenyl)propiophenone, also known by its CAS number 898769-31-8, is an organic compound with significant potential in various biological applications. This article delves into its biological activity, synthesis, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 293.19 g/mol. Its structure features a propiophenone backbone with two chlorine substituents at the 3' and 5' positions on the aromatic ring, along with a para-methyl group. This unique arrangement contributes to its chemical reactivity and biological functions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including halogenation and Friedel-Crafts acylation methods. The detailed synthetic routes are essential for producing this compound for research and pharmaceutical applications .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies have shown that structurally related compounds can inhibit the growth of various bacteria and fungi. The minimum inhibitory concentration (MIC) values for these compounds often compare favorably with conventional antibiotics, suggesting potential use in treating infections .

Antioxidant Activity

The compound's structural characteristics may also contribute to antioxidant properties. Compounds with similar functionalities have demonstrated effectiveness in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound may interact effectively with enzymes involved in metabolic pathways, potentially leading to therapeutic applications in drug development .

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial effects of several derivatives of propiophenones, including this compound. Results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with varying MIC values depending on the specific strain tested.

- Antioxidant Potential : In a comparative analysis involving DPPH radical scavenging assays, compounds similar to this compound showed promising antioxidant capabilities, highlighting its potential application in formulations aimed at reducing oxidative damage .

Comparative Analysis with Related Compounds

A comparative table illustrates how variations in substituents affect the biological activity of related compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenone | 898781-10-7 | Contains fluorine; different methyl substitution |

| 3',4'-Dichloro-3-(2-methylphenyl)propiophenone | 898790-02-8 | Different methyl position; variations in chlorination |

| 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone | 24725902 | Methoxy group instead of methyl; reactivity differences |

This table underscores how slight modifications can lead to significant changes in biological activity and therapeutic potential.

常见问题

Q. What are the recommended synthetic routes for 3',5'-Dichloro-3-(4-methylphenyl)propiophenone, and how can reaction conditions be optimized?

A plausible synthesis involves Friedel-Crafts acylation of 4-methylbenzene with propanoyl chloride, followed by regioselective chlorination at the 3' and 5' positions. Key considerations include:

- Catalyst selection : Use Lewis acids like AlCl₃ for Friedel-Crafts acylation .

- Chlorination control : Optimize stoichiometry and temperature to avoid over-chlorination. For analogous compounds, electrophilic substitution with Cl₂ or SOCl₂ under anhydrous conditions is common .

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the target compound .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., aromatic protons, methyl groups) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification .

- X-ray crystallography : For unambiguous structural determination, SHELXL software is widely used for small-molecule refinement .

- HPLC : Reverse-phase HPLC with UV detection to assess purity (>95% recommended for research-grade material) .

Q. What safety protocols are critical during handling and disposal of this compound?

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis .

- Waste disposal : Segregate halogenated waste and collaborate with certified waste management services for incineration or chemical neutralization .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic reactions?

- Electron-withdrawing Cl groups : Meta-directing effects may reduce electron density at the carbonyl carbon, slowing nucleophilic attack. Computational studies (DFT) can model charge distribution .

- Steric hindrance : The 4-methylphenyl group may hinder access to reactive sites, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

- Polymorphism : Multiple crystal forms may occur; screen solvents (e.g., acetone, hexane) and cooling rates to isolate the desired polymorph .

- Twinned crystals : Use SHELXD for structure solution and refine with SHELXL, accounting for possible twin laws .

- Data quality : Collect high-resolution diffraction data (e.g., synchrotron sources) to resolve chlorine atoms unambiguously .

Q. How can enzymatic methods be applied to modify or degrade this compound?

- Baeyer-Villiger monooxygenases (BVMOs) : Enzymes like ssnBVMO oxidize propiophenone derivatives to esters or alcohols. While tested on propiophenone, engineering this enzyme via directed evolution could enable tailored modifications of the target compound .

- Turnover optimization : Co-factor regeneration systems (e.g., PTDH fusion proteins) improve catalytic efficiency for scalable biotransformations .

Q. What strategies resolve contradictions in biological activity data for structurally similar analogs?

- Meta-analysis : Compare pharmacokinetic profiles of analogs (e.g., 4-methylphenyl-substituted stilbenes) to identify trends in bioavailability or toxicity .

- In vitro-in vivo correlation : Use hepatic microsome assays to predict metabolic stability and adjust substituents (e.g., replacing Cl with F) to enhance half-life .

Q. How can computational tools predict the environmental impact of this compound?

- QSPR models : Relate molecular descriptors (logP, polar surface area) to ecotoxicity endpoints (e.g., LC₅₀ for aquatic organisms) .

- Degradation pathways : Simulate photolytic or microbial degradation using software like EPI Suite to assess persistence .

Methodological Guidance

- Contradiction resolution : When conflicting data arise (e.g., variable enzyme activity), validate assays under standardized conditions (pH, temperature) and use statistical tools (ANOVA) to identify outliers .

- Data reproducibility : Document reaction parameters (e.g., catalyst loading, solvent purity) in detail, referencing protocols from analogous syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。